molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B050824 3,4-Dimethylaniline CAS No. 95-64-7

3,4-Dimethylaniline

Cat. No. B050824
CAS RN: 95-64-7
M. Wt: 121.18 g/mol
InChI Key: DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethylaniline can involve various chemical pathways, including catalytic hydrogenation of nitro compounds, acylation, nitration, and reduction steps. One method detailed the preparation of 3,4-dimethylaniline through catalytic hydrogenation using a Raney nickel catalyst, starting from 3,4-dimethylnitrobenzene under optimized conditions, resulting in high conversion rates and purity levels of the final product (Meng Chen, 2012).

Molecular Structure Analysis

Molecular structure analysis of derivatives of 3,4-dimethylaniline reveals insights into their crystal systems and intermolecular interactions. For instance, compounds synthesized via the Schiff bases reduction route demonstrated significant structural features, such as intermolecular hydrogen bonding, which play a crucial role in stabilizing the molecular structure and influencing reactivity and properties (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

3,4-Dimethylaniline participates in various chemical reactions, highlighting its versatility as a chemical building block. For example, it undergoes oxidative dimerization in the presence of molecular oxygen and iron(III) chloride, demonstrating its reactivity towards oxidation and its potential in synthesizing complex organic compounds (S. Murata, K. Teramoto, M. Miura, & M. Nomura, 1993).

Physical Properties Analysis

The physical properties of 3,4-dimethylaniline, such as solubility and crystallinity, are influenced by its molecular structure and the presence of substituents. Research has shown that similar compounds exhibit partial crystallinity and improved solubility, factors important for their application in various industrial processes (Li Ma, Chaochao Huang, & M. Gan, 2013).

Chemical Properties Analysis

The chemical properties of 3,4-dimethylaniline, such as its reactivity in N-demethylation and dimerization reactions, are critical for understanding its behavior in synthetic pathways. Research on the oxidation of N,N-dimethylanilines highlighted the compound's potential in undergoing transformative chemical reactions under specific conditions, offering pathways to novel compounds and materials (Jiyun Park et al., 2011).

Scientific Research Applications

Application 1: Synthesis of Riboflavin (Vitamin B2)

  • Summary of the Application : 3,4-Dimethylaniline is used in the production of riboflavin, also known as vitamin B2 .
  • Results or Outcomes : The outcome of this application is the production of riboflavin. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Application 2: Electron Donor-Acceptor Interaction Study

  • Summary of the Application : 3,4-Dimethylaniline has been used to study the electron donor-acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline .
  • Results or Outcomes : The outcome of this application is a better understanding of the EDA interaction between DCNQ and 3,4-dimethylaniline. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Application 3: Production of Dyes

  • Summary of the Application : 3,4-Dimethylaniline is used in the production of dyes .
  • Results or Outcomes : The outcome of this application is the production of various dyes. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Application 4: Production of Pesticides

  • Summary of the Application : 3,4-Dimethylaniline is used in the production of pesticides .
  • Results or Outcomes : The outcome of this application is the production of various pesticides. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Application 5: Production of Triarylmethane Dyes

  • Summary of the Application : 3,4-Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
  • Results or Outcomes : The outcome of this application is the production of various triarylmethane dyes. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Application 6: Curing of Polyester and Vinyl Ester Resins

  • Summary of the Application : 3,4-Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .
  • Results or Outcomes : The outcome of this application is the successful curing of polyester and vinyl ester resins. The specific results, including any quantitative data or statistical analyses, are not provided in the sources I found .

Safety And Hazards

3,4-Dimethylaniline is considered hazardous. It is combustible and suspected to be a carcinogen . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,4-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3
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InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)C
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Molecular Formula

C8H11N, Array
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DSSTOX Substance ID

DTXSID3026308
Record name 3,4-Dimethylaniline
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Molecular Weight

121.18 g/mol
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Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992), Dry Powder, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

442 °F at 760 mmHg (NTP, 1992), 228 °C @ 760 MM HG, 228 °C
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Flash Point

209 °F (NTP, 1992), 98 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, petroleum, Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water., Soluble in aromatic solvents., Solubility in water, g/100ml at 22 °C: 0.38
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Density

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.076 @ 18 °C, Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 4
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Product Name

3,4-Dimethylaniline

Color/Form

Plates of prisms from petroleum ether, Crystalline solid

CAS RN

95-64-7
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Melting Point

124 °F (NTP, 1992), 51 °C
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Synthesis routes and methods I

Procedure details

Reaction starting from 3,4-dimethyl-1-nitrobenzene 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel were hydrogenated in 200 ml of methanol at 55° C. and 5 bar of H2 pressure for 2 h. According to analysis by gas chromatography, the hydrogenation to 3,4-dimethylaniline gave no byproducts. A further 22 g of Raney nickel were then added to the mixture. 40 g of 100% pure ribose and 1.0 g of boric acid, made up to 360 ml with methanol, were then pumped in over 4 h at 5 bar H2 pressure at 55° C. The reaction mixture was maintained at 5 bar H2 pressure and 55° C. for a further 2 h. The catalyst was then separated off at 60° C. on a hot suction filter. The mother liquor was concentrated to 350 g, and 350 g of hot water were then added. The reaction mixture obtained was cooled down and then stirred at room temperature for 1 h and in an ice-water bath for 3 h. The crystals obtained were filtered off with suction, washed with 50 ml each of cold water and cold methanol and dried. 58.5 g were obtained, corresponding to 86% of theory ([α]D25 =-37.2).
Quantity
40.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 200-ml autoclave were placed 35 grams (0.163 moles) of anhydrous sodium 4-o-xylene sulfonate, 14 grams (0.35 mole) of sodium amide and 120 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° to 125° C for 15 hours. The reaction pressure in the autoclave was 90 to 100 atm. during the reaction. After the ammonia was removed, 15 ml of methanol was added to the reaction mixture for solvolysis. Thereafter 500 ml of water was added to the product and the mixture was treated in the same manner as in Example 1, whereby 17.4 grams of 3,4-xylidine boiling at 112° C/22 mm Hg was obtained. Yield was 88.1%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
88.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylaniline
Reactant of Route 2
3,4-Dimethylaniline
Reactant of Route 3
3,4-Dimethylaniline
Reactant of Route 4
3,4-Dimethylaniline
Reactant of Route 5
3,4-Dimethylaniline
Reactant of Route 6
3,4-Dimethylaniline

Citations

For This Compound
1,120
Citations
HE Zaugg - Journal of the American Chemical Society, 1945 - ACS Publications
Although the preparation of (/3-chloro-Z-butyl)-benzene by the reaction ofbenzene with methallyl chloride in the presence of sulfuric acid1 or hydrogen fluoride2 has been described, …
Number of citations: 7 pubs.acs.org
E Boyland, P Sims - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
… 3:4-Dimethylaniline is one of the simplest aromatic amines with carcinogenic properties. Morris, Lombard, Wagner & Weisburger (1957) showed that increases in the incidence …
Number of citations: 10 www.ncbi.nlm.nih.gov
AM Abodif, L Meng, S Ma, ASA Ahmed, N Belvett… - ACS …, 2020 - ACS Publications
Here, 3,4-dimethylaniline (3,4-DMA) was selected as a representative organic substance of aniline compounds. A biochar-titanium dioxide (BC-TiO 2 ) composite was prepared by the …
Number of citations: 27 pubs.acs.org
M Khajehpour, JF Kauffman - The Journal of Physical Chemistry A, 2001 - ACS Publications
The solvent 1,4-dioxane behaves like a polar solvent even though its dielectric constant is small. This excess polarity is referred to as the “dioxane anomaly”. Several explanations of …
Number of citations: 30 pubs.acs.org
FR Benson, LW Hartzel, WL Savell - Journal of the American …, 1949 - ACS Publications
In order to reduce the time required for this synthesis, investigation of an alternative method has been made. The modification developed in this laboratory consists of subjecting the …
Number of citations: 2 pubs.acs.org
GM Neelgund, SR Magadum, ML Budni - Spectrochimica Acta Part A …, 2011 - Elsevier
The electron donor–acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline (3,4-DMA) is studied in chloroform, dichloromethane and 1:1 (…
Number of citations: 1 www.sciencedirect.com
M Khajehpour, JF Kauffman - Chemical physics letters, 1998 - Elsevier
Intramolecular charge transfer rate constants of ADMA (1-(9anthryl)-3-(4-N,N-dimethylaniline)propane) have been determined vs. density in supercritical fluid CO 2 from fluorescence …
Number of citations: 20 www.sciencedirect.com
S Alshehri, MJ Blandamer, J Burgess, P Guardado… - Polyhedron, 1993 - Elsevier
The reactivity and solvation of the iron(II) tris complex made from the bidentate ligand obtained by condensing phenyl 2-pyridyl ketone and 3,4-dimethylaniline have been examined in …
Number of citations: 24 www.sciencedirect.com
LX Sun, LZ Zhu, JK Wang - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
(IUCr) N-[(E)-4-Bromobenzylidene]-3,4-dimethylaniline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 4 scripts.iucr.org
YB Jin, YK Chang, Y Zhang, KW Lei - Acta Crystallographica Section …, 2012 - scripts.iucr.org
(IUCr) N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 3 scripts.iucr.org

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